molecular formula C8H4F3N B1434622 2-(Difluoromethyl)-6-fluorobenzonitrile CAS No. 1261442-19-6

2-(Difluoromethyl)-6-fluorobenzonitrile

Cat. No. B1434622
M. Wt: 171.12 g/mol
InChI Key: WLKHYBNMZWIWGN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluorobenzonitrile (DFMB) is a fluorinated aromatic compound with a wide range of applications in research, industry, and medicine. It is a versatile building block for the synthesis of polyfluorinated compounds, and is used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. DFMB is an important synthetic intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials science. It has been used in a number of studies to investigate the mechanism of action of various biological systems.

Scientific Research Applications

Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Application Summary

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, have seen significant advances . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Chemoprevention of Human Actinic Keratoses

Scientific Field

This application is in the field of Medicine , specifically Dermatology and Oncology .

Application Summary

α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .

Methods of Application

A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO . Participants with moderate-severe actinic keratoses (AKs) on their forearms were treated with DFMO ointment on one forearm and placebo hydrophilic ointment on the contralateral forearm twice daily for 6 months .

Results or Outcomes

The 6-month DFMO treatment caused a 23.5% reduction in the number of AKs (P = 0.001) as well as significant suppression of AK biopsy spermidine levels (26%; P = 0.04) .

Photocatalytic Difluoromethylation

Scientific Field

This application is in the field of Chemistry , specifically Organic Synthesis .

Application Summary

Photocatalytic difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are of considerable importance in pharmaceutical, agrochemical, and materials science .

Methods of Application

Visible-light-photocatalyzed difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Results or Outcomes

The introduction of fluoro-substituents into these types of molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .

Difluoromethylation of Heterocycles

Scientific Field

This application is in the field of Chemistry , specifically Organic Synthesis .

Application Summary

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .

Methods of Application

The construction of difluoromethyl groups in heterocycles is achieved through a radical process .

Results or Outcomes

The introduction of difluoromethyl groups into heterocycles significantly enhances their biological and synthetic value .

Difluoromethylation of Oxygen, Nitrogen, or Sulfur

Scientific Field

This application is in the field of Chemistry , specifically Organic Synthesis .

Application Summary

The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . This field of research has seen significant advances with the invention of multiple difluoromethylation reagents .

Methods of Application

More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoromethylation of Heterocycles

Scientific Field

This application is in the field of Chemistry , specifically Organic Synthesis .

Application Summary

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .

Methods of Application

The construction of difluoromethyl groups in heterocycles is achieved through a radical process .

Results or Outcomes

The introduction of difluoromethyl groups into heterocycles significantly enhances their biological and synthetic value .

Future Directions

Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The introduction of difluoromethyl groups into organic compounds has a positive impact on their physical properties, which is of considerable importance in pharmaceutical, agrochemical, and materials science .

properties

IUPAC Name

2-(difluoromethyl)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHYBNMZWIWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-6-fluorobenzonitrile

CAS RN

1261442-19-6
Record name 2-(Difluoromethyl)-6-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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